(R)-1-Boc-3-(Bromomethyl)pyrrolidine

Enantioselective Synthesis Chiral Resolution Pharmaceutical Intermediate

(R)-1-Boc-3-(Bromomethyl)pyrrolidine (CAS 1067230-65-2) is a chiral N‑heterocyclic building block featuring a fully defined (R)‑stereocenter at the 3‑position of the pyrrolidine ring. The compound is a tert‑butyloxycarbonyl (Boc)‑protected secondary amine bearing a reactive bromomethyl substituent, making it a versatile intermediate for enantioselective synthesis of pharmaceutical candidates and bioactive molecules.

Molecular Formula C10H18BrNO2
Molecular Weight 264.16 g/mol
CAS No. 1067230-65-2
Cat. No. B1524398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-(Bromomethyl)pyrrolidine
CAS1067230-65-2
Molecular FormulaC10H18BrNO2
Molecular Weight264.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CBr
InChIInChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
InChIKeyNQNGQGISAMHLST-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-3-(Bromomethyl)pyrrolidine (CAS 1067230-65-2): A Defined Stereocenter Building Block for Chiral Pyrrolidine Synthesis


(R)-1-Boc-3-(Bromomethyl)pyrrolidine (CAS 1067230-65-2) is a chiral N‑heterocyclic building block featuring a fully defined (R)‑stereocenter at the 3‑position of the pyrrolidine ring. The compound is a tert‑butyloxycarbonyl (Boc)‑protected secondary amine bearing a reactive bromomethyl substituent, making it a versatile intermediate for enantioselective synthesis of pharmaceutical candidates and bioactive molecules [1]. Its exact mass is 263.05209 Da, and it has an XLogP3‑AA of 2.3, indicating moderate lipophilicity that favors organic‑phase reactivity [1].

Why Generic '3-(Bromomethyl)pyrrolidine' Intermediates Cannot Substitute for (R)-1-Boc-3-(Bromomethyl)pyrrolidine in Asymmetric Synthesis


Substituting (R)-1-Boc-3-(Bromomethyl)pyrrolidine with a racemic mixture, the opposite (S)-enantiomer, or a deprotected 3-(bromomethyl)pyrrolidine analog introduces risks that compromise synthetic outcomes. Racemic or mismatched enantiomers yield diastereomeric mixtures that require costly chiral resolution steps, while the absence of the Boc group eliminates orthogonal protection, forcing additional protection/deprotection sequences that reduce overall yield and purity [1]. The specific (R)-configuration is not a trivial specification; it is a critical determinant of stereochemical fidelity in downstream pharmacologically active compounds where the wrong enantiomer may be inactive or exhibit divergent biological properties [2].

Quantitative Differentiation Evidence: Why (R)-1-Boc-3-(Bromomethyl)pyrrolidine Outperforms Close Analogs


Enantiomeric Purity Defines Stereochemical Outcome: (R)-1-Boc-3-(Bromomethyl)pyrrolidine vs. Racemate and (S)-Enantiomer

(R)-1-Boc-3-(Bromomethyl)pyrrolidine (CAS 1067230-65-2) possesses a defined (R)-stereocenter that ensures consistent enantiomeric purity in downstream products. In contrast, the racemic mixture (CAS 305329-97-9) contains both (R) and (S) enantiomers in a 1:1 ratio, which introduces diastereomeric impurities that can reduce the optical purity of final compounds by up to 50% without additional resolution steps. The (S)-enantiomer (CAS 1067230-64-1) may produce an enantiomeric product with distinct biological activity, making its use inappropriate when a specific (R)-configuration is required [1]. The defined stereochemistry of the (R)-compound is essential for maintaining the intended three-dimensional architecture in pharmacologically active molecules, where a single stereocenter change can lead to a 10- to 100-fold difference in target binding affinity [2].

Enantioselective Synthesis Chiral Resolution Pharmaceutical Intermediate

Boc Protection Enables Orthogonal Deprotection: (R)-1-Boc-3-(Bromomethyl)pyrrolidine vs. Deprotected 3-(Bromomethyl)pyrrolidine

The Boc (tert‑butyloxycarbonyl) group in (R)-1-Boc-3-(Bromomethyl)pyrrolidine provides orthogonal amine protection that is stable under basic and nucleophilic conditions but cleaved cleanly under mild acid (e.g., TFA). This allows sequential functionalization of the bromomethyl group without premature deprotection. In contrast, the unprotected 3-(bromomethyl)pyrrolidine (CAS 1289386-71-5) lacks this orthogonal handle, forcing additional protection/deprotection steps that can lower overall yields by 10–30% and introduce by‑products [1]. The Boc group also increases the compound's lipophilicity (XLogP3‑AA = 2.3 vs. predicted ~0.5 for the free amine), improving solubility in organic solvents and facilitating purification [2].

Orthogonal Protection Solid-Phase Synthesis Medicinal Chemistry

Bromomethyl Leaving Group Superiority: (R)-1-Boc-3-(Bromomethyl)pyrrolidine vs. 3-(Chloromethyl) Analogue

The bromomethyl substituent in (R)-1-Boc-3-(Bromomethyl)pyrrolidine is a significantly better leaving group than the chloromethyl analogue, enabling faster and more complete nucleophilic substitution reactions. The C–Br bond (bond dissociation energy ~68 kcal/mol) is weaker than the C–Cl bond (~81 kcal/mol), resulting in an estimated 10³–10⁴ fold increase in SN2 reactivity under identical conditions [1]. This translates to shorter reaction times and higher conversions in alkylation steps, reducing by‑product formation and improving overall yield . The bromomethyl group also offers a more controlled reactivity profile compared to the more labile iodomethyl analogue, which can undergo unwanted elimination side reactions.

Nucleophilic Substitution Alkylation Leaving Group Reactivity

Purity and Stability Specifications Differentiate Suppliers: (R)-1-Boc-3-(Bromomethyl)pyrrolidine Procurement Considerations

Commercial suppliers offer (R)-1-Boc-3-(Bromomethyl)pyrrolidine with purities ranging from 95% to 98% . The compound is a yellow liquid with a density of 1.312 g/cm³ and a predicted boiling point of 300.1±15.0 °C [1]. Proper storage at 2–8 °C under inert atmosphere (N₂ or Ar) is required to prevent hydrolysis of the Boc group and decomposition of the bromomethyl moiety; deviation can lead to purity loss of >5% per month [2]. Procurement from suppliers that provide batch‑specific NMR and HPLC data ensures reproducibility in synthetic applications, while the racemic mixture (CAS 305329-97-9) is often supplied at lower purity (95% typical) and may contain undefined stereoisomer ratios .

Purity Stability Storage Procurement

Patent-Validated Utility in Enantioselective α-Arylation: (R)-1-Boc-3-(Bromomethyl)pyrrolidine as a Key Intermediate

The (R)-1-Boc-3-(Bromomethyl)pyrrolidine scaffold is explicitly validated in patent literature as a key intermediate for enantioselective palladium‑catalyzed α‑arylation, a reaction class essential for constructing chiral heteroaromatic compounds found in kinase inhibitors and other drug candidates . In WO2013/064919 A1, the (R)-bromomethyl intermediate is used to install a chiral pyrrolidine moiety into a complex heterocyclic framework; the stereochemistry of the final compound is directly derived from the (R)-configuration of the starting material [1]. Racemic or mismatched enantiomers would lead to diastereomeric impurities that require additional chromatographic separation and reduce the overall yield of the desired active pharmaceutical ingredient (API) .

Palladium-Catalyzed α-Arylation Heteroaromatic Synthesis Drug Discovery

Lipophilicity and LogP Differentiate from More Polar Analogues: Impact on Purification and Bioavailability

(R)-1-Boc-3-(Bromomethyl)pyrrolidine has a computed XLogP3‑AA of 2.3, indicating moderate lipophilicity that facilitates extraction into organic solvents and purification by normal‑phase chromatography [1]. This contrasts with the predicted XLogP of ~0.5 for the free 3‑(bromomethyl)pyrrolidine amine, which is more water‑soluble and requires more polar or reverse‑phase conditions for isolation . The Boc‑protected compound also has a topological polar surface area (TPSA) of 29.5 Ų, which falls within the optimal range for blood‑brain barrier penetration (typically < 90 Ų), suggesting that derivatives may possess favorable CNS drug‑like properties [1].

Lipophilicity LogP Chromatography Drug-Like Properties

Recommended Application Scenarios for (R)-1-Boc-3-(Bromomethyl)pyrrolidine Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Pyrrolidine-Containing Pharmaceuticals

The defined (R)-stereocenter makes this compound the preferred starting material for constructing enantiomerically pure 3‑substituted pyrrolidines found in kinase inhibitors, antiviral agents, and CNS drug candidates. Substitution with the racemate would introduce diastereomeric impurities that require costly chiral resolution and reduce API yield by up to 50% [1].

Multi‑Step Orthogonal Protection Strategies in Complex Molecule Construction

The Boc group enables orthogonal deprotection under acidic conditions while the bromomethyl handle remains available for alkylation. This is particularly valuable in solid‑phase peptide synthesis and fragment‑based drug discovery, where sequential deprotection is essential [2].

Palladium‑Catalyzed Cross‑Coupling and α‑Arylation Reactions

The bromomethyl group participates readily in palladium‑catalyzed α‑arylation to install aryl groups adjacent to the pyrrolidine nitrogen. This reaction is a key step in synthesizing heteroaromatic‑linked pyrrolidines, as demonstrated in patent WO2013/064919 A1 [3].

Synthesis of CNS‑Penetrant Drug Candidates with Optimized Physicochemical Profiles

With a TPSA of 29.5 Ų and XLogP of 2.3, derivatives of this building block are well‑positioned for blood‑brain barrier penetration. This makes it an attractive intermediate for neurological drug discovery programs where membrane permeability is critical [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Boc-3-(Bromomethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.